Cas no 1314660-49-5 (1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine)

1-2-Fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine is a fluorinated cyclopropylamine derivative characterized by its unique structural features, including a trifluoromethyl and fluorine substituent on the phenyl ring. This compound is of interest in medicinal and agrochemical research due to its potential as a building block for bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties. The cyclopropylamine moiety may contribute to conformational rigidity, aiding in selective target interactions. Its synthetic versatility allows for further functionalization, making it valuable for structure-activity relationship studies in drug discovery and crop protection applications. The compound is typically handled under controlled conditions due to its reactive amine group.
1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine structure
1314660-49-5 structure
商品名:1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine
CAS番号:1314660-49-5
MF:C10H9F4N
メガワット:219.178776502609
CID:6178008
PubChem ID:84786466

1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine
    • 1314660-49-5
    • 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine
    • CS-0306794
    • EN300-1928239
    • 1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
    • インチ: 1S/C10H9F4N/c11-8-6(9(15)4-5-9)2-1-3-7(8)10(12,13)14/h1-3H,4-5,15H2
    • InChIKey: ANKJGVIZMXDOHB-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C(F)(F)F)=CC=CC=1C1(CC1)N

計算された属性

  • せいみつぶんしりょう: 219.06711194g/mol
  • どういたいしつりょう: 219.06711194g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1928239-0.05g
1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
1314660-49-5
0.05g
$780.0 2023-09-17
Enamine
EN300-1928239-0.1g
1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
1314660-49-5
0.1g
$817.0 2023-09-17
Enamine
EN300-1928239-10.0g
1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
1314660-49-5
10g
$3992.0 2023-05-27
Enamine
EN300-1928239-1g
1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
1314660-49-5
1g
$928.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377464-1g
1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine
1314660-49-5 98%
1g
¥25056.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377464-500mg
1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine
1314660-49-5 98%
500mg
¥20844.00 2024-08-09
Enamine
EN300-1928239-0.5g
1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
1314660-49-5
0.5g
$891.0 2023-09-17
Enamine
EN300-1928239-1.0g
1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
1314660-49-5
1g
$928.0 2023-05-27
Enamine
EN300-1928239-2.5g
1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
1314660-49-5
2.5g
$1819.0 2023-09-17
Enamine
EN300-1928239-5.0g
1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
1314660-49-5
5g
$2692.0 2023-05-27

1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine 関連文献

1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1314660-49-5 and Product Name: 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine

The compound with the CAS number 1314660-49-5 and the product name 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of both fluorine and trifluoromethyl substituents in its aromatic ring system contributes to its distinct chemical properties, making it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds incorporating fluorine and trifluoromethyl groups. These substituents are known for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. The 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine structure exemplifies this trend, combining a cyclopropane ring with a phenyl moiety that is further functionalized with fluorine and trifluoromethyl groups. This combination of structural elements is particularly intriguing due to its potential to interact with biological targets in novel ways.

The cyclopropane ring in the molecule is a key feature that contributes to its unique reactivity and biological activity. Cyclopropanes are known for their strained three-membered ring structure, which can lead to high reactivity and the ability to undergo ring-opening reactions under certain conditions. This property makes the 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine an interesting candidate for further chemical modifications and derivatization. Researchers have been exploring the use of cyclopropane-containing compounds as scaffolds for drug development due to their ability to mimic certain biological functionalities and improve drug-like properties.

The aromatic ring system of the compound also plays a crucial role in its biological activity. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring suggests that this molecule may exhibit enhanced binding affinity to biological targets compared to analogous compounds without these substituents. Fluorine atoms are known to increase metabolic stability by preventing oxidative degradation, while trifluoromethyl groups can improve lipophilicity and binding interactions. These properties make the 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine an attractive candidate for further investigation in drug discovery.

Recent studies have shown that compounds containing both fluorine and trifluoromethyl groups exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine has not yet been extensively studied in clinical trials, but preliminary in vitro studies suggest that it may possess promising pharmacological properties. For instance, research has indicated that similar compounds may interfere with key enzymatic pathways involved in disease progression, making them potential candidates for therapeutic intervention.

The synthesis of 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine represents a significant challenge due to the complexity of its structure. However, advances in synthetic chemistry have made it possible to access such molecules with increasing efficiency. The use of modern techniques such as transition metal-catalyzed reactions and cross-coupling reactions has enabled chemists to construct complex molecular frameworks with high precision. These methods have been instrumental in the development of novel pharmaceuticals and have opened up new avenues for research.

The potential applications of 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for researchers studying molecular interactions at the chemical level. By understanding how this compound interacts with biological targets, scientists can gain insights into fundamental mechanisms of drug action and develop new strategies for designing more effective therapeutics.

In conclusion, the compound with CAS number 1314660-49-5 and the product name 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its promising biological activities, make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the discovery and development of new drugs.

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